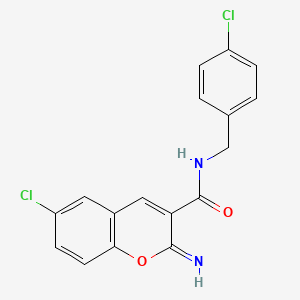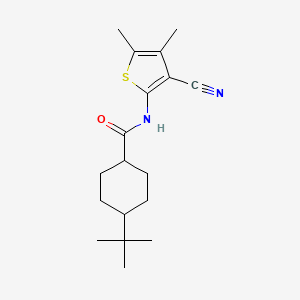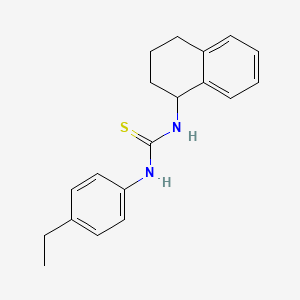![molecular formula C17H16F5N3O B4279253 N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B4279253.png)
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called PDE10A, which is involved in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain.
Wirkmechanismus
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide works by inhibiting the activity of the enzyme PDE10A, which is involved in the degradation of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP in the brain. By inhibiting PDE10A, the levels of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP are increased, which leads to the activation of various signaling pathways in the brain that are involved in regulating cognitive function, motor activity, and mood.
Biochemical and Physiological Effects:
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It increases the levels of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide and cGMP in the brain, which leads to the activation of various signaling pathways that are involved in regulating cognitive function, motor activity, and mood. It has also been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDE10A, which makes it an ideal tool for studying the role of PDE10A in various neurological disorders. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide. One direction is to further investigate its therapeutic potential in various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of drug addiction and depression. Additionally, there is a need to develop more potent and selective inhibitors of PDE10A, which can lead to the development of more effective therapies for these diseases.
Wissenschaftliche Forschungsanwendungen
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. Additionally, it has also been studied for its potential use in the treatment of drug addiction and depression.
Eigenschaften
IUPAC Name |
N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O/c18-12-10(13(19)15(21)16(22)14(12)20)8-25-7-6-11(24-25)23-17(26)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLZRKMDILNHID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4279194.png)
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4279200.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4279211.png)
![1-(2,6-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4279217.png)

![2-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4279239.png)
![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4279240.png)


![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4279280.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4279288.png)